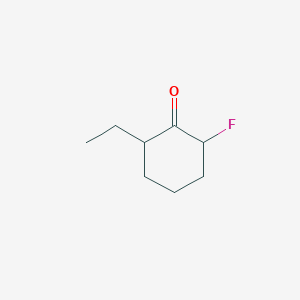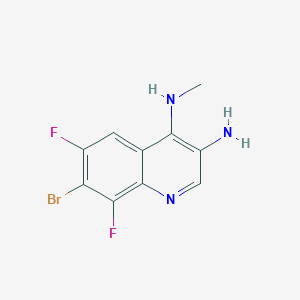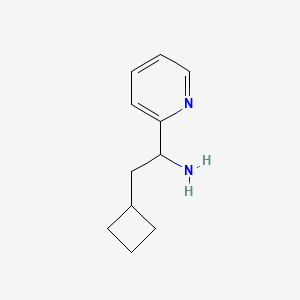![molecular formula C14H19F3N2 B13203547 N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via a methylamine linkage. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The resulting amine undergoes cyclization with 4-chlorobutyronitrile to form the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
科学的研究の応用
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on various receptors and enzymes, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
- N-Methyl-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzylamine
- N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness
N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine is unique due to its specific structural features, including the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H19F3N2 |
|---|---|
分子量 |
272.31 g/mol |
IUPAC名 |
N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H19F3N2/c1-19(13-5-7-18-8-6-13)10-11-3-2-4-12(9-11)14(15,16)17/h2-4,9,13,18H,5-8,10H2,1H3 |
InChIキー |
OCJAKFGLDBXOSM-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)

![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)


![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)



![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
